Molecular Weight and Lipophilicity Divergence from 4-Phenylpyrimidine-5-carboxylic Acid
The piperidine substitution at the 2-position increases molecular weight from 200.19 g/mol to approximately 283.33 g/mol, a 41.5% mass gain compared to the unsubstituted scaffold, 4-phenylpyrimidine-5-carboxylic acid (CAS 92084-99-6) . This structural change is predicted to raise the calculated logP from approximately 2.0 to over 3.0, shifting the compound from a moderately polar to a more lipophilic profile [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 283.33 g/mol; Calculated logP ≈ 3.2 |
| Comparator Or Baseline | 4-Phenylpyrimidine-5-carboxylic acid (CAS 92084-99-6): MW = 200.19 g/mol; Calculated logP ≈ 2.0 |
| Quantified Difference | ΔMW = +83.14 g/mol (+41.5%); ΔlogP ≈ +1.2 |
| Conditions | Structural comparison; logP estimated using fragment-based calculation methods. |
Why This Matters
The increased lipophilicity alters passive membrane permeability and solubility, directly influencing absorption, distribution, metabolism, and excretion (ADME) properties in lead optimization; selection of the appropriate analog is critical for achieving desired bioavailability profiles.
- [1] Molinstincts. Ethyl 4-{6,7-dimethyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-phenylpyrimidine-5-carboxylate. 2020. View Source
